Ethyl 3-(4-(((3-chlorophenyl)amino)methyl)benzamido)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(4-(((3-chlorophenyl)amino)methyl)benzamido)propanoate is a synthetic organic compound with a molecular weight of 360.8 g/mol . This compound is characterized by its unique structure, which includes an ester group, a secondary amide group, and a secondary amine group . It has gained attention in the field of chemical research due to its reactivity and selectivity, making it a valuable asset in various scientific applications .
Vorbereitungsmethoden
The synthesis of Ethyl 3-(4-(((3-chlorophenyl)amino)methyl)benzamido)propanoate involves multiple steps. One common synthetic route starts with the reaction of 3-chlorobenzylamine with 4-formylbenzoic acid to form an intermediate Schiff base. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The resulting amine is then coupled with ethyl 3-bromopropanoate in the presence of a base like potassium carbonate to yield the final product .
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Ethyl 3-(4-(((3-chlorophenyl)amino)methyl)benzamido)propanoate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as potassium carbonate, and catalysts like palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(4-(((3-chlorophenyl)amino)methyl)benzamido)propanoate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Ethyl 3-(4-(((3-chlorophenyl)amino)methyl)benzamido)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer activity . The exact molecular pathways involved depend on the specific biological context and the target molecules .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(4-(((3-chlorophenyl)amino)methyl)benzamido)propanoate can be compared with other similar compounds, such as:
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate: This compound has a similar structure but includes a pyridine ring, which may confer different biological activities and reactivity.
Ethyl 3-(4-(((3-fluorophenyl)amino)methyl)benzamido)propanoate: The presence of a fluorine atom instead of chlorine can significantly alter the compound’s chemical properties and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of the chlorine atom, which influences its reactivity and selectivity in various chemical and biological contexts .
Eigenschaften
Molekularformel |
C19H21ClN2O3 |
---|---|
Molekulargewicht |
360.8 g/mol |
IUPAC-Name |
ethyl 3-[[4-[(3-chloroanilino)methyl]benzoyl]amino]propanoate |
InChI |
InChI=1S/C19H21ClN2O3/c1-2-25-18(23)10-11-21-19(24)15-8-6-14(7-9-15)13-22-17-5-3-4-16(20)12-17/h3-9,12,22H,2,10-11,13H2,1H3,(H,21,24) |
InChI-Schlüssel |
PTAAQMLJAODTBN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCNC(=O)C1=CC=C(C=C1)CNC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.